molecular formula C24H26ClN5S B12423142 (2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride

Cat. No.: B12423142
M. Wt: 452.0 g/mol
InChI Key: GPBUNFVGXHIDKY-FERBBOLQSA-N
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Description

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridine ring, a benzothiolo ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride apart is its unique combination of rings and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26ClN5S

Molecular Weight

452.0 g/mol

IUPAC Name

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride

InChI

InChI=1S/C24H25N5S.ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);1H/t18-;/m0./s1

InChI Key

GPBUNFVGXHIDKY-FERBBOLQSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N.Cl

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N.Cl

Origin of Product

United States

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